[1-(ADAMANTAN-1-YL)ETHYL][(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINE
Overview
Description
[1-(ADAMANTAN-1-YL)ETHYL][(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINE is a complex organic compound that features both adamantane and benzodiazole moieties. Adamantane is a tricyclic hydrocarbon known for its stability and rigidity, while benzodiazole is a heterocyclic compound containing nitrogen atoms. The combination of these two structures imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(ADAMANTAN-1-YL)ETHYL][(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINE typically involves multiple steps. One common approach is the reaction of 1-(adamantan-1-yl)ethylamine with a benzodiazole derivative under controlled conditions. The reaction may require the use of catalysts such as copper(II) acetate and bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly incorporating continuous flow techniques and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
[1-(ADAMANTAN-1-YL)ETHYL][(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodiazole moiety, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [1-(ADAMANTAN-1-YL)ETHYL][(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials .
Biology and Medicine
Its adamantane moiety is known for enhancing the stability and bioavailability of pharmaceutical compounds .
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its rigidity and stability.
Mechanism of Action
The mechanism of action of [1-(ADAMANTAN-1-YL)ETHYL][(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzodiazole moiety. The adamantane structure may enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
1-[(adamantan-1-yl)methyl]-3-pyrazolyl ureas: These compounds also contain an adamantane moiety and exhibit similar stability and rigidity.
Imidazole derivatives: These compounds share the heterocyclic structure with benzodiazole and have diverse biological activities.
Uniqueness
The uniqueness of [1-(ADAMANTAN-1-YL)ETHYL][(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINE lies in its combination of adamantane and benzodiazole structures, which imparts a unique set of chemical and physical properties that are not commonly found in other compounds.
Properties
IUPAC Name |
1-(1-adamantyl)-N-[(1-methylbenzimidazol-2-yl)methyl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3/c1-14(21-10-15-7-16(11-21)9-17(8-15)12-21)22-13-20-23-18-5-3-4-6-19(18)24(20)2/h3-6,14-17,22H,7-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYVHZCBQXBVFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NCC4=NC5=CC=CC=C5N4C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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